p-Phenylenediamine

Catalog No.
S566661
CAS No.
106-50-3
M.F
C6H8N2
C6H4(NH2)2
C6H8N2
M. Wt
108.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Phenylenediamine

CAS Number

106-50-3

Product Name

p-Phenylenediamine

IUPAC Name

benzene-1,4-diamine

Molecular Formula

C6H8N2
C6H4(NH2)2
C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2

InChI Key

CBCKQZAAMUWICA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)N

Solubility

4 % at 75° F (NIOSH, 2016)
0.34 M
SOL IN 100 PARTS COLD WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER
SOL IN HOT BENZENE
Water solubility= 38,000 ppm
Solubility in water, g/100ml at 25 °C: 4
(75°F): 4%

Synonyms

1,4-benzenediamine, 1,4-phenyldiamine, 1,4-phenylenediamine, 4-phenylenediamine, 4-phenylenediamine bromide, ion(1+), 4-phenylenediamine dihydrochloride, 4-phenylenediamine diperchlorate, 4-phenylenediamine ion (1+), 4-phenylenediamine monohydrobromide, 4-phenylenediamine monohydrochloride, 4-phenylenediamine monohydroiodide, 4-phenylenediamine monooxalate, 4-phenylenediamine monoperchlorate, 4-phenylenediamine monosulfate, 4-phenylenediamine sulfate, black henna, p-phenylenediamine, para-phenylenediamine, paraphenylenediamine, Ursol-D

Canonical SMILES

C1=CC(=CC=C1N)N

Material Science:

  • Polymer Synthesis: p-PD acts as a crucial building block in the synthesis of diverse polymers like aramids (e.g., Kevlar) and polyurethanes. Its ability to form strong covalent bonds with other molecules makes it valuable for creating robust and versatile materials [Source: National Center for Biotechnology Information, PubChem Compound Summary for p-Phenylenediamine, CID=602, ].

Analytical Chemistry:

  • Chemical Sensors: Due to its redox properties, p-PD is employed in the development of electrochemical sensors for detecting various analytes, including heavy metals, environmental pollutants, and biological molecules [Source: "Electrochemical Sensors Based on Modified Electrodes with p-Phenylenediamine Films for Sensitive Detection of Heavy Metal Ions," Analytical Chemistry, 2008, ].

Bioconjugation:

  • Biomolecule Labeling: p-PD's ability to form covalent bonds with biomolecules like proteins and nucleic acids makes it a valuable tool in bioconjugation reactions. This technique allows researchers to attach fluorescent tags, enzymes, or other functionalities to biomolecules for various applications, such as cell imaging and drug delivery [Source: "Bioconjugation of proteins with p-phenylenediamine for cell imaging and drug delivery," Chemical Science, 2013, ].

Medical Research:

  • Antioxidant Properties: Studies have explored the potential antioxidant properties of p-PD, suggesting its possible role in mitigating oxidative stress and associated diseases [Source: "Antioxidant activity of p-phenylenediamine," Food and Chemical Toxicology, 2010, ]. However, further research is necessary to understand its efficacy and safety in this context.
  • PPD is a white crystalline solid, although samples may darken due to oxidation in air [].
  • It is a derivative of aniline, a simple aromatic amine [].
  • PPD holds significance in various industrial applications and scientific research areas [, , ].

Molecular Structure Analysis

  • PPD's structure consists of a benzene ring (six-membered carbon ring) with two amine groups (NH2) attached at opposite positions (para position) [].
  • This structure grants PPD some key features:
    • Aromatic character: The cyclic arrangement of conjugated double bonds in the benzene ring provides aromatic stability [].
    • Electron-donating character: The amine groups donate electrons to the benzene ring, making it more reactive [].

Chemical Reactions Analysis

  • Synthesis: PPD can be synthesized through various methods, including the reduction of nitrobenzene with iron and hydrochloric acid [].

C6H5NO2 + 3 Fe + 6 HCl → C6H4(NH2)2 + 3 FeCl2 + 2 H2O (balanced equation) []

  • Polymerization: PPD readily undergoes polymerization reactions to form various polymers and composites, including Kevlar, a high-strength material used in bulletproof vests [].
  • Oxidation: PPD can be oxidized by air, leading to the formation of colored quinones []. This property is utilized in hair dyes.

Physical And Chemical Properties Analysis

  • Melting point: 287°C []
  • Boiling point: 267°C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and acetone []
  • Stability: Relatively stable under moderate conditions, but prone to oxidation in air [].

Mechanism of Action (Hair Dyeing)

  • PPD acts as a precursor in permanent hair dyes. It reacts with hydrogen peroxide to form intermediates that bind to hair keratin, providing long-lasting color [].
  • The oxidation process generates Bandrowski's base, a major allergen responsible for PPD-induced allergic reactions [].
  • PPD is a potential allergen and can cause contact dermatitis, characterized by skin irritation and inflammation [].
  • In severe cases, exposure can lead to respiratory problems and anaphylaxis [].
  • Due to these hazards, alternative hair dye formulations that minimize PPD content are being explored [].

Physical Description

P-phenylenediamine appears as a white to purple crystalline solid (melting point 234 F) that turns purple to black in air. Flash point 309 F. Toxic by skin absorption, inhalation or ingestion. Used for production of aramid fiber, antioxidants, as a laboratory reagent, in photographic developing, and as a dye for hair and furs.
Liquid; PelletsLargeCrystals
WHITE-TO-SLIGHTLY-RED CRYSTALS. TURNS DARK ON EXPOSURE TO AIR.
White to slightly red, crystalline solid.

Color/Form

WHITE TO SLIGHTLY RED CRYSTALS
WHITE PLATES FROM BENZENE, ETHER

XLogP3

-0.3

Boiling Point

513 °F at 760 mm Hg (NTP, 1992)
267.0 °C
267 °C
513°F

Flash Point

311 °F (NTP, 1992)
156 °C c.c.
312°F

Vapor Density

3.72 (NTP, 1992) (Relative to Air)
3.72 (AIR= 1)
Relative vapor density (air = 1): 3.7
3.72

Density

Greater than 1 (water= 1)
Relative density (water = 1): 1.1

LogP

-0.3 (LogP)
log Kow= -0.25

Melting Point

284 °F (NTP, 1992)
146.0 °C
145-147 °C
139-147 °C
295°F

UNII

U770QIT64J

Related CAS

16245-77-5 (monosulfate)
540-24-9 (mono-hydrochloride)
624-18-0 (di-hydrochloride)
62654-17-5 (monooxalate)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Coloring Agents

Mechanism of Action

FROM STUDIES OF THE INTRACUTANEOUS SENSITIZATION OF GUINEA-PIGS USING PARA-PHENYLENEDIAMINE, HYDROQUINONE, QUINHYDRONE AND BENZOQUINONE, IT HAS BEEN SUGGESTED THAT BENZOQUINONE FORMATION PLAYS AN IMPORTANT ROLE IN THE ALLERGIC ACTION OF PARA-PHENYLENEDIAMINE.

Vapor Pressure

less than 1 mm Hg (NIOSH, 2016)
<1 mm Hg at 21 °C (technical product)
Vapor pressure, Pa at 100 °C: 144
<1 mmHg

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Impurities

ORTHO-PHENYLENEDIAMINE (1,2-DIAMINOBENZENE) CONTENT, 0.1% MAXIMUM; AND IRON CONTENT, 50 MG/KG MAXIMUM.

Other CAS

106-50-3

Wikipedia

P-phenylenediamine

Use Classification

Hazardous Air Pollutants (HAPs)
Cosmetics -> Hair dyeing

Methods of Manufacturing

REDUCTION OF 1-AMINO-4-NITROBENZENE WITH IRON AND HYDROCHLORIC ACID.
Prepn: A. Rinne, T. Zincke, Ber. 7, 869 (1874); Ger. pat. 202,170 (1907 to BASF), C. A. 3, 382 (1909); A.J. Quick, J. Am. Chem. Soc. 42, 1033 (1920); J.F. Norris, E.O. Cummings, Ind. & Eng. Chem. 17, 305 (1925). See also: Beilstein XIII, 61 (1930).

General Manufacturing Information

All other basic organic chemical manufacturing
Cyclic crude and intermediate manufacturing
Organic fiber manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Synthetic dye and pigment manufacturing
1,4-Benzenediamine: ACTIVE
ALL COLORING AGENTS CONTAINING PARA-PHENYLENEDIAMINE OR ONE OF ITS HOMOLOGS MUST INCL STATEMENT ON PACKAGE RELATIVE TO SENSITIZING PROPERTIES ... & ITS ABILITY TO CAUSE BLINDNESS IF IT CONTACTS EYES. LAW ... REQUIRES THAT PATCH TEST BE CONDUCTED 24 HR BEFORE ... DYE IS APPLIED /TO HAIR/.
Formerly: as an eyelash dye ... sold under proprietary name Lash Lure.

Analytic Laboratory Methods

ELECTROCHEMICAL DETECTION AND HPLC ANALYSIS OF NONVOLATILE POLLUTANTS. /NONVOLATILE POLLUTANTS/
ION-EXCHANGE THIN LAYER CHROMATOGRAPHY ANALYSIS OF HAIR DYES. /HAIR DYES/
AROMATIC AMINES (INCLUDING 1,4-BENZENEDIAMINE) ARE DETECTED IN WATER BY ELECTROCHEMICAL DETECTION.
SEPARATION AND DETERMINATION OF PHENYLENEDIAMINE DERIVATIVES IN HAIR DYE PRODUCTS BY HPLC. /PHENYLENEDIAMINE DERIVATIVES/
Method No. 87; m-, o- and p-Phenylenediamine, HPLC, quantitation limit 2.1 ug/cu-m (based on a 100-L air volume).

Storage Conditions

Keep well closed and protected from light.
IN GENERAL MATERIALS ... TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN COOL ... VENTILATED PLACE, OUT OF ... SUN, AWAY FROM ... FIRE HAZARD ... /AND/ BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED.

Stability Shelf Life

ON STANDING IN AIR, OXIDIZES TO PURPLE AND BLACK /COLOR/.

Dates

Modify: 2023-08-15
Faiella et al. An artificial di-iron oxo-protein with phenol oxidase activity. Nature Chemical Biology, doi: 10.1038/nchembio.257, published online 08 November 2009 http://www.nature.com/naturechemicalbiology

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